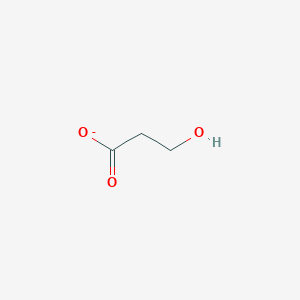

3-Hydroxypropionate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1190-23-4 |

|---|---|

Molekularformel |

C3H5O3- |

Molekulargewicht |

89.07 g/mol |

IUPAC-Name |

3-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)/p-1 |

InChI-Schlüssel |

ALRHLSYJTWAHJZ-UHFFFAOYSA-M |

SMILES |

C(CO)C(=O)[O-] |

Kanonische SMILES |

C(CO)C(=O)[O-] |

Synonyme |

3-hydroxypropanoic acid 3-hydroxypropionate 3-hydroxypropionic acid beta-lactic acid hydracrylic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The 3-Hydroxypropionate Cycle: An In-depth Technical Guide to Autotrophic Carbon Fixation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotrophic carbon fixation, the process by which organisms convert inorganic carbon into organic compounds, is a cornerstone of life on Earth. While the Calvin-Benson-Bassham cycle is the most well-known of these pathways, several other fascinating and efficient mechanisms have evolved in various microorganisms. Among these are the 3-hydroxypropionate (3-HP) cycles, which are particularly noteworthy for their unique enzymatic reactions and prevalence in phylogenetically deep-branching and extremophilic microbes. This technical guide provides a comprehensive overview of the two major variations of this pathway: the this compound bi-cycle and the this compound/4-hydroxybutyrate cycle.

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these carbon fixation pathways. It delves into the core biochemistry, provides available quantitative data for key enzymes, outlines detailed experimental protocols for their study, and visualizes the intricate network of reactions. A thorough understanding of these cycles not only expands our knowledge of microbial metabolism but also opens avenues for novel biotechnological applications, including the production of valuable chemicals and the development of new antimicrobial targets.

The this compound Bi-Cycle

First elucidated in the green non-sulfur bacterium Chloroflexus aurantiacus, the this compound bi-cycle is a complex and elegant pathway for the fixation of bicarbonate (HCO₃⁻)[1][2][3][4][5][6][7][8][9]. It operates as two interconnected cycles, ultimately converting three molecules of bicarbonate into one molecule of pyruvate (B1213749).[10][11] This pathway is notable for its oxygen tolerance, a feature that distinguishes it from other autotrophic cycles like the reductive acetyl-CoA pathway.[6][11][12]

Core Pathway and Key Intermediates

The bi-cycle can be conceptually divided into two parts. The first cycle involves the fixation of two bicarbonate molecules to generate glyoxylate (B1226380), while the second cycle utilizes this glyoxylate to produce pyruvate and regenerate the initial acetyl-CoA acceptor molecule.

Cycle 1: Glyoxylate Formation

-

Carboxylation of Acetyl-CoA: The cycle initiates with the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA carboxylase .[13][14]

-

Reduction to this compound: Malonyl-CoA is then reduced to this compound in a two-step reaction catalyzed by the bifunctional enzyme Malonyl-CoA reductase .[15]

-

Activation and Conversion to Propionyl-CoA: this compound is activated to 3-hydroxypropionyl-CoA, which is then dehydrated to acryloyl-CoA and subsequently reduced to propionyl-CoA. These three reactions are catalyzed by the trifunctional enzyme Propionyl-CoA synthase .[16][17]

-

Second Carboxylation: Propionyl-CoA undergoes a second carboxylation to form (S)-methylmalonyl-CoA, a reaction catalyzed by Propionyl-CoA carboxylase .[13][14]

-

Rearrangement to Succinyl-CoA: (S)-methylmalonyl-CoA is first epimerized to (R)-methylmalonyl-CoA by Methylmalonyl-CoA epimerase and then rearranged to succinyl-CoA by the vitamin B₁₂-dependent enzyme Methylmalonyl-CoA mutase .

-

Conversion to Malate (B86768) and Malyl-CoA: Succinyl-CoA is converted to malate through the action of Succinyl-CoA:(S)-malate-CoA transferase , succinate (B1194679) dehydrogenase, and fumarate (B1241708) hydratase.[18][19]

-

Cleavage to Glyoxylate and Acetyl-CoA: Finally, (S)-malyl-CoA is cleaved by (S)-Malyl-CoA lyase to regenerate acetyl-CoA and produce the net product of the first cycle, glyoxylate.[2][20][21][22]

Cycle 2: Pyruvate Formation and Acetyl-CoA Regeneration

-

Condensation of Glyoxylate and Propionyl-CoA: Glyoxylate condenses with a molecule of propionyl-CoA (generated in the first cycle) to form β-methylmalyl-CoA. This reaction is also catalyzed by the versatile (S)-Malyl-CoA/β-methylmalyl-CoA lyase .[21][22]

-

Conversion to Citramalyl-CoA: β-methylmalyl-CoA is dehydrated to mesaconyl-C1-CoA by Mesaconyl-C1-CoA hydratase . An intramolecular CoA transfer then occurs, catalyzed by Mesaconyl-CoA C1:C4 CoA transferase , to form mesaconyl-C4-CoA.[10][20][21][23] This is then hydrated to (S)-citramalyl-CoA by Mesaconyl-C4-CoA hydratase .[10][20][21][23]

-

Cleavage to Pyruvate and Acetyl-CoA: The final step involves the cleavage of (S)-citramalyl-CoA by (S)-Citramalyl-CoA lyase to yield pyruvate and a second molecule of acetyl-CoA, which can re-enter the first cycle.[13][2][11][16][24]

The this compound/4-Hydroxybutyrate Cycle

Found in thermoacidophilic archaea of the order Sulfolobales, such as Metallosphaera sedula, the this compound/4-hydroxybutyrate (3HP/4HB) cycle is another fascinating route for autotrophic carbon fixation.[4][14][24][25][26][27][28] This pathway is particularly adapted to extreme environments characterized by high temperatures and low pH.[24][28]

Core Pathway and Key Intermediates

The 3HP/4HB cycle can be divided into two main sections. The first part shares similarities with the 3-HP bi-cycle, converting acetyl-CoA and two molecules of bicarbonate to succinyl-CoA. The second part is unique and involves the conversion of succinyl-CoA to two molecules of acetyl-CoA via the key intermediate 4-hydroxybutyrate.

Part 1: Formation of Succinyl-CoA

-

Carboxylation of Acetyl-CoA and Propionyl-CoA: Similar to the bi-cycle, this pathway utilizes a bifunctional Acetyl-CoA/Propionyl-CoA carboxylase to carboxylate both acetyl-CoA to malonyl-CoA and propionyl-CoA to (S)-methylmalonyl-CoA.[24]

-

Reduction to this compound: Malonyl-CoA is reduced to malonate semialdehyde by Malonyl-CoA reductase and then further reduced to this compound by Malonic semialdehyde reductase .[4]

-

Conversion to Propionyl-CoA: this compound is activated to 3-hydroxypropionyl-CoA by 3-Hydroxypropionyl-CoA synthetase .[14] This is followed by dehydration to acryloyl-CoA by 3-Hydroxypropionyl-CoA dehydratase and subsequent reduction to propionyl-CoA by Acryloyl-CoA reductase .[14][26][27]

-

Formation of Succinyl-CoA: Propionyl-CoA is carboxylated to (S)-methylmalonyl-CoA, which is then epimerized and rearranged to succinyl-CoA, mirroring the steps in the 3-HP bi-cycle, involving Methylmalonyl-CoA epimerase and Methylmalonyl-CoA mutase .

Part 2: Regeneration of Acetyl-CoA via 4-Hydroxybutyrate

-

Reduction to 4-Hydroxybutyrate: Succinyl-CoA is reduced to succinic semialdehyde by Succinyl-CoA reductase , which is then further reduced to 4-hydroxybutyrate by Succinic semialdehyde reductase .

-

Activation and Dehydration: 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA by 4-Hydroxybutyryl-CoA synthetase .[25] This is followed by dehydration to crotonyl-CoA by 4-Hydroxybutyryl-CoA dehydratase .

-

Conversion to Acetoacetyl-CoA: Crotonyl-CoA is then hydrated to (S)-3-hydroxybutyryl-CoA by Crotonyl-CoA hydratase , which is subsequently oxidized to acetoacetyl-CoA by (S)-3-Hydroxybutyryl-CoA dehydrogenase .

-

Cleavage to Acetyl-CoA: Finally, acetoacetyl-CoA is cleaved by Acetoacetyl-CoA β-ketothiolase into two molecules of acetyl-CoA. One of these regenerates the cycle, while the other serves as a precursor for biosynthesis.

Quantitative Data

A summary of the available kinetic parameters for key enzymes in both the this compound bi-cycle and the this compound/4-hydroxybutyrate cycle is presented below. It is important to note that kinetic data for some enzymes, particularly those from the this compound bi-cycle, are still limited.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Bi-Cycle (Chloroflexus aurantiacus)

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Specific Activity (µmol min⁻¹ mg⁻¹) | Notes |

| Malonyl-CoA Reductase | Malonyl-CoA | 30 | 25 | 0.08 (autotrophic) | Bifunctional enzyme.[5][15] |

| NADPH | 25 | 0.03 (heterotrophic) | |||

| Malonyl-CoA Reductase (C-terminal fragment) | Malonyl-CoA | 23.8 ± 1.9 | Kcat/Km is 4-fold higher than the full-length enzyme. | ||

| Propionyl-CoA Synthase | This compound | - | - | 0.09 (autotrophic) | Trifunctional enzyme.[17] |

| (S)-Malyl-CoA Lyase | (S)-Malyl-CoA | 15 | - | 37 (formation) | Also acts on β-methylmalyl-CoA.[20] |

| Acetyl-CoA | 140 | ||||

| Glyoxylate | 1200 | ||||

| Succinyl-CoA:(S)-malate-CoA Transferase | Succinyl-CoA | 500 | - | 1.2 | Optimum temperature is 55°C.[18][19] |

| (S)-Malate | 1300 | ||||

| Mesaconyl-CoA Hydratase | erythro-β-Methylmalyl-CoA | - | 1700 | 1300 | Homodimeric enzyme.[20][23] |

| (R)-Citramalyl-CoA Lyase | (R)-Citramalyl-CoA | - | - | 1.52 | Specific for the R-stereoisomer.[2][16] |

| (S)-Citramalyl-CoA Lyase (promiscuous) | (S)-Citramalyl-CoA | - | - | 31 | Activity from a bifunctional l-malyl-CoA/β-methylmalyl-CoA lyase.[16] |

Table 2: Kinetic Parameters of Key Enzymes in the this compound/4-Hydroxybutyrate Cycle (Metallosphaera sedula)

| Enzyme | Substrate | Km (mM) | Vmax (µmol min⁻¹ mg⁻¹) |

| Acetyl-CoA/Propionyl-CoA Carboxylase | Acetyl-CoA | 0.06 | - |

| Propionyl-CoA | 0.07 | - | |

| ATP | 0.04 | - | |

| Bicarbonate | 0.3 | - | |

| Malonyl-CoA/Succinyl-CoA Reductase | Malonyl-CoA | 0.030 ± 0.003 | 11.2 ± 0.3 |

| Succinyl-CoA | 0.038 ± 0.005 | 11.8 ± 0.4 | |

| NADPH | 0.033 ± 0.003 | - | |

| 3-Hydroxypropionyl-CoA Synthetase | This compound | 0.14 ± 0.01 | 3.6 ± 0.1 |

| ATP | 0.20 ± 0.02 | - | |

| CoA | 0.009 ± 0.001 | - | |

| 3-Hydroxypropionyl-CoA Dehydratase | 3-Hydroxypropionyl-CoA | 0.012 ± 0.001 | 10.1 ± 0.2 |

| Acryloyl-CoA Reductase | Acryloyl-CoA | 0.003 ± 0.0004 | 12.8 ± 0.3 |

| NADPH | 0.004 ± 0.001 | - | |

| 4-Hydroxybutyryl-CoA Synthetase (Msed_0406) | 4-Hydroxybutyrate | 1.9 ± 0.2 | 1.69 ± 0.05 |

| ATP | 0.5 ± 0.06 | - | |

| CoA | 0.03 ± 0.004 | - | |

| Succinic Semialdehyde Reductase | Succinic Semialdehyde | 0.16 ± 0.02 | 48.6 ± 1.5 |

| NADPH | 0.02 ± 0.003 | - |

Note: Data for this table was primarily sourced from "Reaction Kinetic Analysis of the this compound/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea" and other cited literature. The absence of a value indicates that it was not reported in the reviewed sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound cycles.

Protocol 1: Assay for Acetyl-CoA Carboxylase Activity

This protocol describes a coupled spectrophotometric assay for determining the activity of Acetyl-CoA Carboxylase (ACC). The production of Malonyl-CoA is coupled to its reduction by Malonyl-CoA Reductase, and the oxidation of NADPH is monitored.

Materials:

-

UV-transparent cuvettes or microplate

-

Spectrophotometer capable of reading absorbance at 365 nm

-

MOPS buffer (100 mM, pH 7.8)

-

MgCl₂ (1 M)

-

ATP (100 mM)

-

KHCO₃ (1 M)

-

NADPH (10 mM)

-

Acetyl-CoA (100 mM)

-

Purified Malonyl-CoA Reductase (from C. aurantiacus or other suitable source)

-

Cell extract or purified ACC enzyme

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, prepare a 300 µL reaction mixture containing:

-

x µL cell extract or purified ACC

-

MOPS buffer (to a final concentration of 100 mM)

-

MgCl₂ (to a final concentration of 6.67 mM)

-

ATP (to a final concentration of 3.33 mM)

-

KHCO₃ (to a final concentration of 50 mM)

-

NADPH (to a final concentration of 400 µM)

-

Purified Malonyl-CoA Reductase (e.g., 130 µg/mL)

-

-

Background Measurement: Incubate the mixture for 2-3 minutes at the optimal temperature for the enzyme (e.g., 55°C for enzymes from C. aurantiacus). Measure the absorbance at 365 nm over time to determine the background rate of NADPH oxidation.

-

Initiate the Reaction: Start the reaction by adding Acetyl-CoA to a final concentration of 2 mM. Mix quickly and thoroughly.

-

Measure Activity: Immediately begin monitoring the decrease in absorbance at 365 nm for 5-10 minutes.

-

Calculate Specific Activity: The rate of NADPH oxidation is proportional to the ACC activity. Calculate the specific activity using the Beer-Lambert law (ε₃₆₅ for NADPH = 3.4 x 10³ M⁻¹cm⁻¹), subtracting the background rate. Express the activity as µmol of NADPH oxidized per minute per milligram of protein.

Protocol 2: Assay for Propionyl-CoA Carboxylase Activity (Radiometric)

This protocol describes a radiometric assay for Propionyl-CoA Carboxylase (PCC) activity by measuring the incorporation of ¹⁴C-labeled bicarbonate into an acid-stable product.

Materials:

-

Scintillation vials and scintillation counter

-

Tris-HCl buffer (100 mM, pH 8.0)

-

ATP (100 mM)

-

MgCl₂ (1 M)

-

Dithiothreitol (DTT) (100 mM)

-

Bovine Serum Albumin (BSA) (10 mg/mL)

-

Propionyl-CoA (10 mM)

-

NaH¹⁴CO₃ (specific activity ~50 mCi/mmol)

-

Perchloric acid (10%)

-

Cell extract or purified PCC enzyme

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

Tris-HCl buffer (to a final concentration of 50 mM)

-

ATP (to a final concentration of 5 mM)

-

MgCl₂ (to a final concentration of 10 mM)

-

DTT (to a final concentration of 2 mM)

-

BSA (to a final concentration of 0.1 mg/mL)

-

Propionyl-CoA (to a final concentration of 1 mM)

-

x µL cell extract or purified PCC

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at the optimal temperature for the enzyme.

-

Initiate the Reaction: Start the reaction by adding NaH¹⁴CO₃ to a final concentration of 10 mM (and desired radioactivity).

-

Incubation: Incubate for 10-20 minutes at the optimal temperature.

-

Stop the Reaction: Terminate the reaction by adding 50 µL of 10% perchloric acid.

-

Remove Unfixed ¹⁴CO₂: Vortex the tubes and let them stand in a fume hood for at least 1 hour to allow the unfixed ¹⁴CO₂ to dissipate.

-

Quantification: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate Specific Activity: Calculate the amount of ¹⁴C incorporated into acid-stable products and express the specific activity as nmol of bicarbonate fixed per minute per milligram of protein.

Protocol 3: Quantification of CoA Esters by HPLC

This protocol provides a general framework for the extraction and quantification of short- and long-chain acyl-CoA esters using reverse-phase HPLC with UV detection.

Materials:

-

HPLC system with a C18 column and UV detector

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Perchloric acid (1 M)

-

Potassium carbonate (2 M)

-

Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.3

-

Mobile Phase B: Acetonitrile

-

Acyl-CoA standards

Procedure:

-

Extraction:

-

Homogenize frozen cell pellets or tissue samples in 2 volumes of ice-cold isopropanol containing 50 mM Tris-HCl (pH 7.5).

-

Centrifuge at high speed to pellet debris.

-

Transfer the supernatant to a new tube and add solid ammonium sulfate to 40% saturation.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge to pellet the precipitated protein. The acyl-CoAs will remain in the supernatant.

-

-

Acidification and Neutralization:

-

Acidify the supernatant with 1 M perchloric acid to a final concentration of 0.2 M.

-

Centrifuge to remove any precipitate.

-

Neutralize the supernatant by the dropwise addition of 2 M potassium carbonate.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject the sample onto a C18 column equilibrated with Mobile Phase A.

-

Elute the acyl-CoAs using a gradient of Mobile Phase B (e.g., 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B).

-

Detect the acyl-CoAs by monitoring the absorbance at 260 nm.

-

-

Quantification:

-

Identify and quantify the individual acyl-CoA species by comparing their retention times and peak areas to those of known standards.

-

Protocol 4: ¹³C-Metabolic Flux Analysis (MFA) for Autotrophic Organisms

This protocol outlines a general workflow for performing ¹³C-MFA to quantify metabolic fluxes in autotrophic organisms utilizing the this compound cycles. This is a complex technique requiring specialized software for data analysis.

Materials:

-

Bioreactor for controlled cultivation

-

¹³C-labeled bicarbonate (NaH¹³CO₃)

-

GC-MS or LC-MS/MS for isotopic analysis

-

Software for MFA (e.g., INCA, Metran)

-

Quenching solution (e.g., 60% methanol (B129727) at -50°C)

-

Extraction solution (e.g., chloroform/methanol/water mixture)

Procedure:

-

Isotopic Labeling Experiment:

-

Cultivate the organism in a bioreactor under steady-state autotrophic conditions.

-

Introduce ¹³C-labeled bicarbonate as the sole carbon source.

-

Continue cultivation for a sufficient time to achieve isotopic steady-state in intracellular metabolites (typically several generation times).

-

-

Rapid Sampling and Quenching:

-

Rapidly withdraw a sample of the culture and immediately quench metabolic activity by mixing with a cold quenching solution to prevent further enzymatic reactions.

-

-

Metabolite Extraction:

-

Separate the cells from the medium by centrifugation at low temperature.

-

Extract intracellular metabolites using a suitable extraction method (e.g., biphasic extraction with chloroform/methanol/water).

-

-

Analysis of Labeling Patterns:

-

Analyze the isotopic labeling patterns of key metabolites (amino acids, organic acids, sugar phosphates) in the cell extracts using GC-MS or LC-MS/MS.

-

-

Flux Estimation:

-

Use a computational model of the organism's metabolic network, including the reactions of the this compound cycle.

-

Input the experimentally determined labeling patterns and physiological data (e.g., growth rate, substrate uptake rate) into the MFA software.

-

The software will then estimate the intracellular metabolic fluxes by fitting the model to the experimental data.

-

-

Statistical Analysis:

-

Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways of the this compound cycles.

This compound Bi-Cycle

Caption: The this compound Bi-Cycle for autotrophic carbon fixation.

This compound/4-Hydroxybutyrate Cycle

Caption: The this compound/4-Hydroxybutyrate Cycle in thermoacidophilic archaea.

Regulation of the this compound Cycles

The regulation of these complex metabolic pathways is crucial for the organism's ability to adapt to changing environmental conditions and metabolic demands. While our understanding of the regulatory networks is still evolving, several key points have been identified.

In Chloroflexus aurantiacus, the enzymes of the this compound bi-cycle are generally upregulated under autotrophic growth conditions compared to heterotrophic growth.[4][29] However, the regulation does not appear to be a simple on/off switch, as significant enzyme activities are still present during heterotrophic growth, suggesting a role for parts of the cycle in the assimilation of various organic compounds.[4][29] The genetic organization of the pathway genes, with some being clustered and others dispersed throughout the genome, suggests a complex regulatory mechanism that may involve both local and global regulators.[29] The regulation of acetyl-CoA carboxylase is particularly critical as it represents a branch point between carbon fixation and fatty acid biosynthesis, though the specific mechanisms for differential regulation are not yet fully understood.[6]

In the case of the this compound/4-hydroxybutyrate cycle in Metallosphaera sedula, kinetic modeling has suggested that Acetyl-CoA/Propionyl-CoA carboxylase (ACC) and 4-Hydroxybutyryl-CoA synthetase (HBCS) are significant regulated control points in the cycle.[24] Transcriptomic analyses have shown that the genes encoding the enzymes of this cycle are upregulated during autotrophic growth.[25] The presence of multiple potential genes for some enzymatic steps, such as for 4-hydroxybutyrate-CoA synthetase, suggests a level of redundancy or differential regulation under specific conditions.[25] Further research into the transcription factors and allosteric effectors that govern these pathways will be crucial for a complete understanding of their physiological role and for their effective manipulation in biotechnological applications.

Conclusion and Future Directions

The this compound cycles represent remarkable examples of metabolic diversity in the microbial world. Their unique enzymatic reactions, adaptation to extreme environments, and potential for biotechnological exploitation make them a compelling area of ongoing research. This technical guide has provided a detailed overview of the current knowledge, from the core biochemical pathways to the quantitative data and experimental methodologies used for their investigation.

Future research will undoubtedly focus on several key areas. A more complete characterization of the kinetic and regulatory properties of all enzymes in the this compound bi-cycle is needed. Elucidating the detailed mechanisms of transcriptional and allosteric regulation for both pathways will provide a more complete picture of how these organisms control carbon flow. Furthermore, a deeper understanding of the intracellular concentrations of metabolic intermediates will be critical for accurate metabolic modeling and for identifying potential bottlenecks in engineered systems.

For drug development professionals, the unique enzymes of these pathways, which are absent in humans, represent potential targets for the development of novel antimicrobial agents against extremophilic or pathogenic microbes that may utilize similar metabolic strategies. For researchers and synthetic biologists, these pathways offer a parts list of novel enzymes that can be used to engineer new-to-nature metabolic routes for the production of valuable chemicals from CO₂ or other one-carbon feedstocks. The continued exploration of these fascinating carbon fixation cycles promises to yield not only fundamental insights into the evolution and diversity of life but also innovative solutions to some of the most pressing challenges in biotechnology and sustainable chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic this compound Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Malonyl-coenzyme A reductase from Chloroflexus aurantiacus, a key enzyme of the this compound cycle for autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. Retrobiosynthetic analysis of carbon fixation in the phototrophic eubacterium Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Malonyl-Coenzyme A Reductase from Chloroflexus aurantiacus, a Key Enzyme of the this compound Cycle for Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Properties of Succinyl-Coenzyme A:l-Malate Coenzyme A Transferase and Its Role in the Autotrophic this compound Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. Role of 4-Hydroxybutyrate-CoA Synthetase in the CO2 Fixation Cycle in Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. 3-hydroxypropionyl-coenzyme A dehydratase and acryloyl-coenzyme A reductase, enzymes of the autotrophic this compound/4-hydroxybutyrate cycle in the Sulfolobales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]

- 28. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 29. researchgate.net [researchgate.net]

The Pivotal Role of 3-Hydroxypropionate in Microbial Metabolism: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionate (3-HP) is a versatile 3-carbon hydroxy acid that plays a central role in various specialized microbial metabolic pathways. It is a key intermediate in several autotrophic carbon fixation cycles, enabling certain microorganisms to convert inorganic carbon into cellular building blocks. Beyond its role in primary metabolism, 3-HP is recognized as a valuable platform chemical, with its microbial production being a significant focus of metabolic engineering efforts. This in-depth technical guide provides a comprehensive overview of the metabolic pathways involving this compound, detailed experimental protocols for the characterization of key enzymes, and a summary of relevant quantitative data. Visualizations of the metabolic pathways are provided to facilitate a deeper understanding of the complex biochemical transformations.

Introduction to this compound in Microbial Metabolism

This compound is a chiral molecule that exists as two enantiomers, (R)-3-hydroxypropionate and (S)-3-hydroxypropionate. In microbial metabolism, it primarily functions as an intermediate in unique carbon assimilation pathways that are distinct from the more common Calvin-Benson-Bassham cycle. These pathways are particularly important for microorganisms thriving in extreme environments. Furthermore, the ability of some microbes to produce 3-HP from various substrates, such as glycerol (B35011) and glucose, has positioned it as a promising bio-based chemical for the synthesis of acrylic acid, 1,3-propanediol, and biodegradable polymers.

Autotrophic Carbon Fixation Pathways Involving this compound

Several autotrophic carbon fixation pathways utilize this compound as a key intermediate. These cycles are particularly noteworthy for their energetic efficiency under certain conditions.

The this compound Bi-Cycle

The this compound bi-cycle is a carbon fixation pathway found in some green non-sulfur bacteria, such as Chloroflexus aurantiacus.[1][2] This intricate pathway is divided into two interconnected cycles. In the first cycle, two molecules of bicarbonate are fixed to generate one molecule of glyoxylate (B1226380). The second cycle assimilates this glyoxylate to produce pyruvate, which can then be used for the synthesis of various cellular components. The key carboxylating enzymes in this pathway are acetyl-CoA carboxylase and propionyl-CoA carboxylase.[2][3]

The this compound/4-Hydroxybutyrate (3-HP/4-HB) Cycle

The this compound/4-hydroxybutyrate (3-HP/4-HB) cycle is another carbon fixation pathway that has been identified in thermoacidophilic archaea, such as members of the Sulfolobales (e.g., Metallosphaera sedula) and Thaumarchaeota.[4][5] This cycle is notable for its oxygen tolerance and is considered one of the most energy-efficient carbon fixation pathways.[4] It involves the carboxylation of acetyl-CoA to succinyl-CoA via this compound, followed by the conversion of succinyl-CoA back to two molecules of acetyl-CoA through the key intermediate 4-hydroxybutyrate.

This compound Production Pathways

Metabolic engineering has been extensively used to develop microbial strains capable of producing 3-HP from renewable feedstocks, primarily glycerol, which is a byproduct of biodiesel production.[6][7]

CoA-Independent Pathway from Glycerol

The CoA-independent pathway is a two-step process. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[6]

CoA-Dependent Pathway from Glycerol

The CoA-dependent pathway also begins with the conversion of glycerol to 3-HPA. However, the subsequent steps involve CoA-thioester intermediates. 3-HPA is first converted to 3-hydroxypropionyl-CoA by a propionaldehyde (B47417) dehydrogenase. This is then converted to 3-HP.[6][8]

Quantitative Data

The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes and the overall flux of metabolites. The following tables summarize key quantitative data for enzymes in 3-HP-related pathways and the production metrics achieved through metabolic engineering.

Table 1: Kinetic Parameters of Key Enzymes in 3-HP Metabolic Pathways

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol min⁻¹ mg⁻¹) or k_cat_ (s⁻¹) | Reference(s) |

| Acetyl-CoA/Propionyl-CoA Carboxylase | Metallosphaera sedula | Acetyl-CoA | 60 | 28 (s⁻¹) | [4][9] |

| Propionyl-CoA | 70 | 28 (s⁻¹) | [4][9] | ||

| ATP | 40 | - | [4][9] | ||

| Bicarbonate | 300 | - | [4][9] | ||

| Malonyl-CoA Reductase | Chloroflexus aurantiacus | Malonyl-CoA | 30 | 0.08 | [10] |

| NADPH | 25 | - | [10] | ||

| Malonyl-CoA Reductase (MCR-C fragment) | Chloroflexus aurantiacus | Malonyl-CoA | 23.8 | - | [6][11] |

| Malonic semialdehyde reductase | Nitrosopumilus maritimus | Malonic semialdehyde | 110 | 86.9 | [12][13] |

| 3-Hydroxypropionyl-CoA Synthetase | Metallosphaera sedula | This compound | 180 | 18 | [14][15] |

| ATP | 45 | - | [15] | ||

| 3-Hydroxypropionyl-CoA Dehydratase | Metallosphaera sedula | 3-Hydroxypropionyl-CoA | 109 | 1.18 | [1][16] |

| Acryloyl-CoA Reductase | Metallosphaera sedula | Acryloyl-CoA | ~3 | 18.7 | [17] |

| NADPH | 36 | - | [17] | ||

| Propionyl-CoA Synthetase | Salmonella enterica | Propionate | - | 1644 mM⁻¹ s⁻¹ (k_cat_/K_m_) | [18] |

Table 2: Microbial Production of 3-Hydroxypropionic Acid

| Microorganism | Pathway | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Escherichia coli | Malonyl-CoA | Fatty Acids | 52 | - | - | [1] |

| Escherichia coli | Glycerol | Glycerol | 71.9 | - | - | [3] |

| Escherichia coli | Glycerol | Glycerol | 76.2 | 0.457 | 1.89 | [19] |

| Klebsiella pneumoniae | Glycerol | Glycerol | 83.8 | - | - | [3] |

| Corynebacterium glutamicum | - | Glucose & Xylose | 62.6 | - | - | [3] |

| Saccharomyces cerevisiae | β-alanine | Glucose | 13.7 | 0.14 | - | [7] |

| Pseudomonas denitrificans | Glycerol | Glycerol & Glucose | ~5 (54.7 mM) | 0.67 (mol/mol) | - | [20] |

Experimental Protocols

Accurate characterization of the enzymes involved in 3-HP metabolism is crucial for both fundamental research and metabolic engineering applications. The following are detailed protocols for assaying the activity of key enzymes.

Assay for Acetyl-CoA Carboxylase (ACC)

This assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

-

Principle: Acetyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA using bicarbonate as the carbon source. The reaction is monitored by quantifying the amount of radiolabeled bicarbonate incorporated into the non-volatile product.

-

Reagents:

-

1 M Tris-HCl buffer, pH 7.8

-

100 mM MgCl₂

-

100 mM ATP

-

10 mM Acetyl-CoA

-

100 mM KHCO₃ containing [¹⁴C]bicarbonate (e.g., specific activity of 2.5 Bq nmol⁻¹)

-

100 mM Dithiothreitol (DTE)

-

Enzyme preparation (cell extract or purified protein)

-

6 M HCl (for stopping the reaction)

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a 1 ml reaction mixture containing: 100 µl of 1 M Tris-HCl (pH 7.8), 50 µl of 100 mM MgCl₂, 40 µl of 100 mM ATP, 40 µl of 10 mM acetyl-CoA, 100 µl of 100 mM [¹⁴C]KHCO₃, and 50 µl of 100 mM DTE. Add distilled water to a final volume of 950 µl.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus).

-

Initiate the reaction by adding 50 µl of the enzyme preparation.

-

Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 100 µl of 6 M HCl. This also removes unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Centrifuge the sample to pellet any precipitate.

-

Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific activity based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]bicarbonate, the reaction time, and the protein concentration.

-

Assay for Malonyl-CoA Reductase (MCR)

This is a continuous spectrophotometric assay that monitors the oxidation of NADPH.

-

Principle: Malonyl-CoA reductase catalyzes the two-step reduction of malonyl-CoA to this compound, consuming two molecules of NADPH per molecule of malonyl-CoA. The rate of NADPH oxidation is followed by measuring the decrease in absorbance at 340 nm or 365 nm.

-

Reagents:

-

1 M Tris-HCl buffer, pH 7.8

-

100 mM MgCl₂

-

10 mM NADPH

-

10 mM Malonyl-CoA

-

Enzyme preparation

-

-

Procedure:

-

In a quartz cuvette, prepare a 0.5 ml reaction mixture containing: 50 µl of 1 M Tris-HCl (pH 7.8), 10 µl of 100 mM MgCl₂, and 15 µl of 10 mM NADPH. Add distilled water to a final volume of 485 µl.

-

Add the enzyme preparation to the cuvette and mix.

-

Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 365 nm (ε = 3.4 x 10³ M⁻¹ cm⁻¹) or 340 nm (ε = 6.22 x 10³ M⁻¹ cm⁻¹) at the desired temperature (e.g., 55°C).[2]

-

Initiate the reaction by adding 15 µl of 10 mM malonyl-CoA and immediately start recording the decrease in absorbance over time.

-

Calculate the enzyme activity from the linear rate of absorbance change using the molar extinction coefficient of NADPH. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

-

Assay for 3-Hydroxypropionyl-CoA Synthetase (HPCS)

This can be a discontinuous or continuous coupled spectrophotometric assay.

-

Principle (Discontinuous Assay): The enzyme catalyzes the ATP-dependent formation of 3-hydroxypropionyl-CoA from this compound and Coenzyme A. The consumption of free CoA is measured by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product.[21]

-

Reagents (Discontinuous Assay):

-

1 M Tris-HCl buffer, pH 8.4

-

100 mM MgCl₂

-

100 mM ATP

-

10 mM Coenzyme A

-

100 mM this compound

-

Enzyme preparation

-

DTNB solution (in HEPES buffer)

-

-

Procedure (Discontinuous Assay):

-

Prepare a reaction mixture containing Tris-HCl, MgCl₂, ATP, and CoA.

-

Pre-incubate at the optimal temperature (e.g., 65°C).

-

Initiate the reaction by adding the enzyme.

-

At different time points, remove aliquots and stop the reaction by adding them to the DTNB solution on ice.

-

Measure the absorbance at 412 nm to quantify the remaining free CoA.

-

The rate of CoA consumption is used to calculate the enzyme activity.

-

Coupled Assay for 3-Hydroxypropionyl-CoA Dehydratase and Acryloyl-CoA Reductase

This coupled assay measures the activity of both enzymes in a continuous spectrophotometric setup.

-

Principle: 3-Hydroxypropionyl-CoA is generated in situ from this compound by 3-hydroxypropionyl-CoA synthetase. The dehydratase then converts it to acryloyl-CoA, which is immediately reduced to propionyl-CoA by the reductase, with the concomitant oxidation of NADPH. The overall rate is limited by the dehydratase and reductase activities and is monitored by the decrease in NADPH absorbance.[5]

-

Reagents:

-

1 M Tris-HCl buffer, pH 8.6

-

1 M MgCl₂

-

100 mM ATP

-

10 mM Coenzyme A

-

10 mM NADPH

-

100 mM this compound

-

Purified 3-hydroxypropionyl-CoA synthetase

-

Enzyme preparation containing dehydratase and reductase activities

-

-

Procedure:

-

Prepare a 0.5 ml reaction mixture containing Tris-HCl, MgCl₂, ATP, CoA, NADPH, this compound, and a non-limiting amount of purified 3-hydroxypropionyl-CoA synthetase.

-

Add the enzyme preparation containing the dehydratase and reductase.

-

Monitor the decrease in absorbance at 340 nm or 365 nm in a spectrophotometer at the desired temperature.

-

Calculate the activity based on the rate of NADPH oxidation.

-

Conclusion

This compound stands at the crossroads of fundamental microbial metabolism and applied biotechnology. The diverse pathways in which it participates, from autotrophic carbon fixation in extremophiles to engineered production in industrial microorganisms, highlight its metabolic significance. The continued exploration of the enzymes and regulatory networks governing 3-HP metabolism will undoubtedly unveil new biological principles and pave the way for more efficient and sustainable bioproduction of this valuable platform chemical. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. researchgate.net [researchgate.net]

- 3. Reaction kinetic analysis of the this compound/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]

- 7. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfaulon.com [jfaulon.com]

- 9. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the this compound cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malonyl-coenzyme A reductase from Chloroflexus aurantiacus, a key enzyme of the this compound cycle for autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Malonic semialdehyde reductase from the archaeon Nitrosopumilus maritimus is involved in the autotrophic this compound/4-hydroxybutyrate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Reaction Kinetic Analysis of the this compound/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic this compound/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the propionyl-CoA synthetase (PrpE) enzyme of Salmonella enterica: residue Lys592 is required for propionyl-AMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conversion of 4-Hydroxybutyrate to Acetyl Coenzyme A and Its Anapleurosis in the Metallosphaera sedula this compound/4-Hydroxybutyrate Carbon Fixation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Production of 3-hydroxypropionic acid from glycerol by recombinant Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of this compound by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Hydroxypropionate Bicycle: A Deep Dive into its Discovery and Core Mechanics

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypropionate bicycle is a remarkable carbon fixation pathway utilized by certain photoautotrophic and chemoautotrophic microbes, most notably the green non-sulfur bacterium Chloroflexus aurantiacus. First proposed by Helge Holo in 1986, this intricate metabolic route stands as one of the more recently elucidated CO2 assimilation pathways, distinct from the well-known Calvin-Benson-Bassham cycle.[1][2] Its unique enzymology and bicyclic nature offer fascinating insights into metabolic evolution and present potential targets for bioengineering and therapeutic development. This technical guide provides an in-depth exploration of the discovery and core mechanisms of the this compound bicycle, presenting key quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The Bicyclic Pathway: An Overview

The this compound bicycle is composed of two interconnected cycles. The first cycle involves the fixation of two molecules of bicarbonate (HCO3-) to convert acetyl-CoA to glyoxylate (B1226380). The second, and more recently elucidated, cycle assimilates this glyoxylate with propionyl-CoA to ultimately regenerate acetyl-CoA and produce pyruvate (B1213749) as a net product for biosynthesis.[2][3][4] This elegant pathway involves a total of 19 steps catalyzed by 13 enzymes.[2][5]

Core Reactions of the this compound Bicycle

The complete bicycle can be conceptually divided into the following key stages:

-

Carboxylation of Acetyl-CoA and Propionyl-CoA: The initial carbon fixation steps are catalyzed by two biotin-dependent carboxylases: acetyl-CoA carboxylase and propionyl-CoA carboxylase. These enzymes incorporate bicarbonate to form malonyl-CoA and (S)-methylmalonyl-CoA, respectively.[2][6]

-

Formation of this compound: Malonyl-CoA is then reduced to this compound via the action of malonyl-CoA reductase. This key intermediate gives the pathway its name.

-

Conversion to Succinyl-CoA: A series of enzymatic reactions converts this compound to succinyl-CoA.

-

Regeneration of Acetyl-CoA and Production of Glyoxylate (Cycle I): Succinyl-CoA is further metabolized to malyl-CoA, which is then cleaved by malyl-CoA lyase to yield acetyl-CoA (regenerating the initial acceptor molecule) and glyoxylate, the product of the first cycle.[2]

-

Assimilation of Glyoxylate (Cycle II): The second cycle begins with the condensation of glyoxylate and propionyl-CoA. A series of unique enzymatic steps, including the action of a trifunctional (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase and a novel intramolecular CoA transferase, ultimately leads to the formation of pyruvate and the regeneration of acetyl-CoA.[1][2][5]

Quantitative Data of Key Enzymes

The elucidation of the this compound bicycle relied on the detailed characterization of its constituent enzymes. The following tables summarize key quantitative data for some of the pivotal enzymes in the pathway, primarily from studies on Chloroflexus aurantiacus.

| Enzyme | Substrate | Km (µM) | Specific Activity (U/mg) | Reference |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 140 | 0.4 | Strauss & Fuchs, 1993 |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 180 | 1.2 | Strauss & Fuchs, 1993 |

| Malonyl-CoA Reductase | Malonyl-CoA | 35 | 1.5 | Hügler et al., 2002 |

| Malonyl-CoA Reductase | NADPH | 20 | 1.5 | Hügler et al., 2002 |

| (S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA Lyase | (S)-Malyl-CoA | 20 | 12 | Zarzycki et al., 2009 |

| (S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA Lyase | Glyoxylate + Propionyl-CoA | 15 (Glyoxylate), 30 (Propionyl-CoA) | 8 | Zarzycki et al., 2009 |

| Mesaconyl-C1-CoA Hydratase | Mesaconyl-C1-CoA | 50 | 150 | Zarzycki et al., 2009 |

| Mesaconyl-CoA C1-C4 CoA Transferase | Mesaconyl-C1-CoA | 40 | 5 | Zarzycki et al., 2009 |

| Mesaconyl-C4-CoA Hydratase | Mesaconyl-C4-CoA | 75 | 950 | Zarzycki et al., 2009 |

Table 1: Kinetic Parameters of Key Enzymes in the this compound Bicycle.

| Enzyme | Specific Activity in Autotrophically Grown Cells (U/mg protein) | Specific Activity in Heterotrophically Grown Cells (U/mg protein) | Reference |

| Acetyl-CoA Carboxylase | 0.12 | 0.02 | Strauss & Fuchs, 1993 |

| Propionyl-CoA Carboxylase | 0.35 | 0.05 | Strauss & Fuchs, 1993 |

| Malonyl-CoA Reductase | 0.25 | < 0.01 | Hügler et al., 2002 |

| (S)-Malyl-CoA Lyase | 1.8 | 0.1 | Strauss & Fuchs, 1993 |

| Mesaconyl-C1-CoA Hydratase | 2.0 | 0.6 | Zarzycki et al., 2009 |

| Mesaconyl-CoA C1-C4 CoA Transferase | 0.5 | 0.1 | Zarzycki et al., 2009 |

Table 2: Regulation of Enzyme Activities under Different Growth Conditions in C. aurantiacus.

Experimental Protocols

The characterization of the this compound bicycle involved a suite of sophisticated biochemical assays. Below are detailed methodologies for key experiments cited in the discovery.

Protocol 1: Spectrophotometric Assay for Malonyl-CoA Reductase

This protocol is adapted from Hügler et al. (2002).

Principle: The activity of malonyl-CoA reductase is determined by monitoring the oxidation of NADPH at 365 nm.

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

2 mM Dithiothreitol (DTT)

-

0.4 mM NADPH

-

10 mM Malonyl-CoA

-

Purified Malonyl-CoA Reductase or cell-free extract

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 2 mM DTT, and 0.4 mM NADPH in a total volume of 1 ml.

-

Incubate the mixture at 55°C for 5 minutes to pre-warm.

-

Add the enzyme sample (purified protein or cell-free extract) to the reaction mixture.

-

Start the reaction by adding 10 µl of 10 mM malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 365 nm using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Calculate the specific activity based on the molar extinction coefficient of NADPH at 365 nm (3.4 x 10^3 M-1 cm-1). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Protocol 2: Coupled Spectrophotometric Assay for the Second Cycle Enzymes

This protocol is based on the methods described by Zarzycki et al. (2009) to characterize the novel enzymes of the second cycle.[4]

Principle: The activities of Mesaconyl-CoA C1-C4 CoA transferase and Mesaconyl-C4-CoA hydratase are measured in a coupled assay where the final product, pyruvate, is reduced to lactate (B86563) by lactate dehydrogenase, leading to the oxidation of NADH, which is monitored at 365 nm.

Reagents:

-

100 mM MOPS/KOH buffer, pH 7.0

-

5 mM MgCl2

-

0.4 mM NADH

-

10 U/ml Lactate Dehydrogenase

-

0.2 mM Mesaconyl-C1-CoA

-

Purified Mesaconyl-CoA C1-C4 CoA transferase

-

Purified Mesaconyl-C4-CoA hydratase

-

Purified (S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA Lyase (MMC Lyase)

Procedure:

-

Combine the MOPS/KOH buffer, MgCl2, NADH, and lactate dehydrogenase in a cuvette.

-

Add the purified MMC lyase and Mesaconyl-C4-CoA hydratase to the mixture.

-

Add the purified Mesaconyl-CoA C1-C4 CoA transferase.

-

Incubate the mixture at 45°C for 3 minutes.

-

Initiate the reaction by adding Mesaconyl-C1-CoA.

-

Monitor the decrease in absorbance at 365 nm.

-

The rate of NADH oxidation is proportional to the activity of the rate-limiting enzyme in the coupled reaction sequence. Individual enzyme activities can be determined by ensuring all other enzymes are in excess.

Protocol 3: Isotopic Labeling and Product Identification

This protocol outlines the general approach used in 13C-labeling studies to trace the flow of carbon through the pathway, as performed by Strauss and Fuchs (1993) and Herter et al. (2002).

Principle: Cells are grown in the presence of 13C-labeled substrates (e.g., [1-13C]acetate or [13C]bicarbonate). Metabolites are then extracted and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the position of the label, thereby revealing the metabolic route.

Procedure:

-

Cell Culture: Grow C. aurantiacus autotrophically in a defined medium with a limiting amount of the carbon source to be labeled.

-

Labeling: Introduce the 13C-labeled substrate (e.g., NaH13CO3) into the culture and incubate for a defined period to allow for incorporation into cellular metabolites.

-

Metabolite Extraction: Quench the metabolism rapidly (e.g., by adding cold methanol) and harvest the cells. Extract the intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

-

Analysis:

-

NMR Spectroscopy: Lyophilize the aqueous phase of the extract, dissolve it in D2O, and analyze using 1H- and 13C-NMR. The chemical shifts and coupling patterns of the 13C-labeled carbons provide information on their position within the molecules.

-

Mass Spectrometry: Derivatize the metabolites (e.g., by silylation) to increase their volatility and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectra of the labeled compounds will show a mass shift corresponding to the number of incorporated 13C atoms.

-

-

Data Interpretation: Compare the labeling patterns of key intermediates with those predicted for the proposed pathway to confirm the sequence of reactions.

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the this compound bicycle and the experimental approaches used to elucidate it, the following diagrams have been generated using the Graphviz DOT language.

Caption: The this compound Bicycle Pathway.

Caption: Experimental Workflow for Pathway Elucidation.

Caption: Coupled Spectrophotometric Assay Logic.

Conclusion

The discovery and elucidation of the this compound bicycle represent a significant achievement in microbial biochemistry, revealing a novel and elegant solution for autotrophic carbon fixation. The pathway's unique enzymes, such as the trifunctional MMC lyase and the intramolecular CoA transferase, highlight the remarkable metabolic diversity found in nature. The detailed characterization of this pathway, made possible by a combination of isotopic labeling, enzymology, and molecular biology, provides a robust framework for future research. For drug development professionals, the unique enzymes of this pathway, absent in humans, could represent novel targets for antimicrobial agents. For researchers and bioengineers, the this compound bicycle offers a toolkit of enzymes for the construction of synthetic metabolic pathways for the production of valuable chemicals. This in-depth guide serves as a foundational resource for professionals seeking to understand and leverage the intricacies of this fascinating metabolic pathway.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Enzymes of a novel autotrophic CO2 fixation pathway in the phototrophic bacterium Chloroflexus aurantiacus, the this compound cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying the missing steps of the autotrophic this compound CO2 fixation cycle in Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying the missing steps of the autotrophic this compound CO2 fixation cycle in Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound bicycle - Wikipedia [en.wikipedia.org]

3-hydroxypropionate as a platform chemical from biomass

An In-depth Technical Guide to 3-Hydroxypropionate as a Platform Chemical from Biomass

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxypropionic acid (3-HP) is a versatile and promising platform chemical, recognized by the U.S. Department of Energy as one of the top value-added chemicals derivable from biomass.[1][2][3] Its two reactive functional groups—a hydroxyl and a carboxyl group—allow for its conversion into a wide array of commercially significant products, including acrylic acid, 1,3-propanediol, malonic acid, and the biodegradable polymer poly(this compound) (P3HP).[2][4][5][6] As the world shifts towards a bio-based economy, microbial fermentation of renewable feedstocks offers a sustainable alternative to petroleum-based chemical synthesis.[4][7] This guide provides a comprehensive technical overview of the primary biosynthetic pathways, metabolic engineering strategies, production hosts, and downstream processing involved in producing 3-HP from biomass.

Biosynthetic Pathways for 3-HP Production

The microbial production of 3-HP from renewable feedstocks like glucose and glycerol (B35011) is primarily achieved through three major engineered metabolic pathways.[1][8]

Malonyl-CoA Pathway

The Malonyl-CoA pathway is one of the most extensively studied routes for 3-HP production, particularly from glucose.[8][9] It is thermodynamically favorable, redox-neutral, and leverages central carbon metabolism.[8] The pathway involves the conversion of the key metabolic precursor, acetyl-CoA, to 3-HP in two enzymatic steps.[5][9]

-

Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC).[5][9]

-

Reduction of Malonyl-CoA: The bifunctional enzyme malonyl-CoA reductase (MCR) then reduces malonyl-CoA to 3-HP, via a malonate semialdehyde intermediate.[5][10]

Metabolic engineering efforts for this pathway focus on increasing the intracellular pools of acetyl-CoA and the cofactor NADPH, which is required by MCR.[11][12]

Caption: Key steps of the Malonyl-CoA pathway for 3-HP synthesis.

β-Alanine Pathway

The β-alanine pathway provides an alternative route from glucose that avoids the need for the often difficult-to-express MCR enzyme.[13][14] This pathway utilizes L-aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.

-

Decarboxylation of L-Aspartate: L-aspartate is converted to β-alanine by L-aspartate-α-decarboxylase (PanD).[14]

-

Transamination of β-Alanine: β-alanine is then converted to malonate semialdehyde by a transaminase, such as β-alanine-pyruvate aminotransferase (BAPAT).[11][15]

-

Reduction of Malonate Semialdehyde: Finally, malonate semialdehyde is reduced to 3-HP by this compound dehydrogenase (HPDH) or a similar reductase, consuming NADPH.[11][15]

This pathway has been successfully implemented in both E. coli and S. cerevisiae, achieving high titers.[13][14]

Caption: The β-Alanine pathway starting from L-aspartate.

Glycerol-Dependent Pathways

Glycerol, a major byproduct of biodiesel production, is an attractive and reduced feedstock for 3-HP synthesis.[16][17] The conversion proceeds via the intermediate 3-hydroxypropionaldehyde (3-HPA).[17]

-

Dehydration of Glycerol: A coenzyme B12-dependent glycerol dehydratase (e.g., DhaB) converts glycerol to 3-HPA.[17][18] The requirement for coenzyme B12 can increase production costs, although some hosts like Klebsiella pneumoniae can synthesize it naturally.[16][17]

-

Oxidation of 3-HPA: 3-HPA, which can be toxic to cells, is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH), such as AldH.[11][17]

There are both CoA-dependent and CoA-independent variations of this pathway.[17] The main challenge is balancing the expression and activity of the enzymes to prevent the accumulation of the toxic 3-HPA intermediate.[11]

Caption: The direct conversion pathway of glycerol to 3-HP.

Production Hosts and Performance Data

Various microorganisms have been engineered for 3-HP production, with Escherichia coli and the yeast Saccharomyces cerevisiae being the most common hosts due to their well-established genetic tools.[4][11] Yeast is particularly advantageous due to its intrinsic tolerance to low pH environments, which can simplify the fermentation and recovery processes.[4][11] Other hosts like Klebsiella pneumoniae, Corynebacterium glutamicum, and Komagataella phaffii (Pichia pastoris) have also shown significant potential.[19][20][21]

| Host Organism | Pathway | Substrate(s) | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Productivity (g/L/h) | Reference(s) |

| Saccharomyces cerevisiae | Malonyl-CoA | Glucose | 56.5 | 0.31 g/g | N/A | [12] |

| Saccharomyces cerevisiae | β-Alanine | Glucose | 13.7 | 0.14 C-mol/C-mol | N/A | [11][13] |

| Escherichia coli | Malonyl-CoA | Glucose, Acetate | 7.3 | 0.39 g/g-acetate | N/A | [19] |

| Escherichia coli | β-Alanine | Glucose, Glycerol | 10.2 | N/A | N/A | [14] |

| Corynebacterium glutamicum | Malonyl-CoA | Acetate | 17.1 | 0.50 g/g | N/A | [19] |

| Komagataella phaffii | β-Alanine | Methanol (B129727) | 21.4 | 0.15 g/g | 0.48 | [20] |

| Klebsiella pneumoniae | Glycerol | Glycerol | 18.0 | N/A | N/A | [3] |

| Schizosaccharomyces pombe | Malonyl-CoA | Glucose, Acetate | 7.6 | N/A | ~0.25 | [22] |

Downstream Processing and Purification

Recovering 3-HP from a complex aqueous fermentation broth presents a significant challenge due to its high hydrophilicity.[23] An effective downstream process is crucial for achieving the purity required for subsequent chemical conversions. A multi-step recovery process is typically employed.[2][24][25]

Caption: A typical workflow for the recovery of 3-HP from fermentation broth.

Key Purification Steps:

-

Cell Removal: The first step is to separate the microbial cells from the liquid broth, typically through centrifugation or filtration.[23][25]

-

Acidification: The pH of the cell-free broth is lowered to between 1 and 3 using a strong acid like sulfuric acid. This converts the this compound salt to its free acid form, which is more amenable to extraction.[24][25]

-

Water Removal & Concentration: The broth is often concentrated by evaporating a portion of the water, which improves the efficiency of subsequent steps.[24]

-

Solvent Extraction: The acidified and concentrated 3-HP is extracted into an organic solvent. The choice of solvent is critical and may depend on the final desired product; for instance, an alcohol solvent is preferred if a 3-HP ester is the target.[23]

-

Final Purification: The 3-HP is recovered from the solvent, often through distillation or evaporation, to yield a high-purity product.[23][24] Ion exchange chromatography can also be used to remove residual salts and ions.[24][25]

Key Experimental Protocols

Protocol: Fed-Batch Fermentation for 3-HP Production

This protocol provides a generalized methodology for producing 3-HP in an engineered microbial host (e.g., E. coli or S. cerevisiae) using a lab-scale bioreactor.

1. Media Preparation:

-

Batch Medium: Prepare a defined mineral medium appropriate for the host organism, containing a limiting amount of the primary carbon source (e.g., 20 g/L glucose), nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) source (e.g., KH₂PO₄), trace minerals, and vitamins.

-

Feed Medium: Prepare a highly concentrated sterile feed solution containing the primary carbon source (e.g., 500-700 g/L glucose or glycerol) and potentially a nitrogen source to maintain a desired carbon-to-nitrogen ratio.

2. Inoculum Preparation:

-

Inoculate a single colony of the engineered strain into a starter culture (5-10 mL) of rich medium (e.g., LB or YPD) containing the appropriate antibiotics for plasmid maintenance. Incubate overnight at the optimal growth temperature (e.g., 30°C for yeast, 37°C for E. coli) with shaking.

-

Use the starter culture to inoculate a larger seed culture (50-100 mL) in the defined batch medium. Grow until the culture reaches the mid-to-late exponential phase.

3. Bioreactor Setup and Operation:

-

Sterilize the bioreactor containing the batch medium.

-

Aseptically inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1-0.2.

-

Control process parameters:

-

Temperature: Maintain at the optimal temperature for the host (e.g., 30°C).

-

pH: Control pH at a setpoint (e.g., 5.0 for yeast, 7.0 for E. coli) by automated addition of a base (e.g., NH₄OH or NaOH) and/or acid.

-

Dissolved Oxygen (DO): Maintain a setpoint (e.g., >20% saturation) by controlling the agitation speed and airflow rate to ensure aerobic conditions.

-

-

Induction: If using an inducible promoter system, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD₆₀₀ of 10).

4. Fed-Batch Phase:

-

Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), begin the fed-batch phase.

-

Add the feed medium at a controlled rate (e.g., an exponential feed to maintain a constant specific growth rate, followed by a constant feed rate in the production phase) to avoid overflow metabolism and accumulation of inhibitory byproducts.

5. Sampling:

-

Aseptically withdraw samples at regular intervals to measure cell density (OD₆₀₀), substrate consumption, and 3-HP concentration.

Protocol: Quantification of 3-HP by HPLC

This protocol outlines the analysis of 3-HP concentration in fermentation broth samples.[26]

1. Sample Preparation:

-

Centrifuge the fermentation sample (e.g., 1 mL) at >12,000 x g for 5-10 minutes to pellet the cells.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulates.

-

Dilute the sample with ultrapure water if the expected 3-HP concentration is outside the linear range of the calibration curve.

2. HPLC System and Conditions:

-

Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H column.[26]

-

Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM H₂SO₄.

-

Flow Rate: A constant flow rate, typically 0.5-0.6 mL/min.

-

Column Temperature: Maintain a constant temperature, often 50-60°C, to ensure reproducible retention times.

-

Detector: A Refractive Index (RI) detector and/or a UV detector set to a low wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

3. Calibration and Quantification:

-

Prepare a series of 3-HP standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) in the same matrix as the samples (e.g., sterile fermentation medium or water).

-

Run the standards on the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Run the prepared samples.

-

Quantify the 3-HP concentration in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Outlook

The production of 3-HP from biomass is a rapidly advancing field that holds the key to developing a sustainable chemical industry.[11][27] Significant progress has been made in establishing and optimizing biosynthetic pathways in a variety of microbial hosts, with titers now reaching commercially relevant levels.[3][12] The primary challenges that remain include further improving yield and productivity to enhance economic viability, developing more robust and cost-effective downstream purification processes, and engineering strains capable of efficiently utilizing complex, non-food lignocellulosic feedstocks.[7][9][27] Continued innovation in metabolic engineering, synthetic biology, and process optimization will be critical to realizing the full potential of 3-HP as a cornerstone platform chemical in the emerging bioeconomy.

References

- 1. researchgate.net [researchgate.net]

- 2. pp.bme.hu [pp.bme.hu]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]

- 5. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRIPARTITE: Sustainable Production of 3-Hydroxypropionic Acid and Biopolymers from Biomass - UNIVERSITY OF TEXAS-PAN AMERICAN [portal.nifa.usda.gov]

- 8. Malonyl-CoA pathway: a promising route for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Establishing a synthetic pathway for high-level production of 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced poly(this compound) production via β-alanine pathway in recombinant Escherichia coli | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Poly(this compound): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]

- 17. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]

- 20. Engineering the synthetic β-alanine pathway in Komagataella phaffii for conversion of methanol into 3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Combining Metabolic Engineering and Multiplexed Screening Methods for 3-Hydroxypropionic Acid Production in Pichia pastoris [frontiersin.org]

- 22. Production of 3-hydroxypropionic acid via the malonyl-CoA pathway using recombinant fission yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]

- 24. US20160031792A1 - Recovery of 3-hydroxypropionic acid - Google Patents [patents.google.com]

- 25. WO2014144400A1 - Recovery of 3-hydroxypropionic acid - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. Recent advances in the metabolic engineering of microorganisms for the production of 3-hydroxypropionic acid as C3 platform chemical - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Hydroxypropionate in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionate (3-HP) is a versatile platform chemical with significant potential in the production of a wide array of commercially valuable compounds, including acrylic acid, 1,3-propanediol (B51772), and various bioplastics. While much of the research has focused on the metabolic engineering of model organisms for high-yield 3-HP production, an understanding of its natural occurrence in microorganisms is fundamental for discovering novel enzymes, pathways, and regulatory mechanisms. This technical guide provides an in-depth overview of the natural biosynthesis of 3-HP in microorganisms, focusing on the underlying metabolic pathways, key enzymes, quantitative data, and the regulatory strategies controlling its production.

Microorganisms with Naturally Occurring this compound Production

The natural synthesis of this compound is not widespread among microorganisms but has been identified in a few specific metabolic contexts. The most well-characterized natural producer is the lactic acid bacterium Lactobacillus reuteri. Additionally, 3-HP is a key intermediate in the autotrophic carbon fixation cycle of the green non-sulfur bacterium Chloroflexus aurantiacus.

Lactobacillus reuteri: A Natural Producer from Glycerol (B35011)

Lactobacillus reuteri is a heterofermentative bacterium known for its ability to convert glycerol into 3-HP and 1,3-propanediol (1,3-PDO)[1][2]. This process is part of the propanediol-utilization (pdu) pathway and allows the organism to use glycerol as an external electron acceptor during anaerobic growth on sugars[3][4].

Chloroflexus aurantiacus: 3-HP as an Intermediate in Carbon Fixation

Chloroflexus aurantiacus is a thermophilic, filamentous, anoxygenic phototrophic bacterium that utilizes a unique autotrophic carbon fixation pathway known as the this compound bicycle[5][6]. In this cycle, 3-HP serves as a crucial intermediate in the conversion of acetyl-CoA and bicarbonate into glyoxylate (B1226380).

Metabolic Pathways for Natural this compound Biosynthesis

Two primary pathways are responsible for the natural occurrence of 3-HP in the microorganisms discussed: the Coenzyme A-dependent pathway from glycerol in Lactobacillus reuteri and the this compound Bicycle in Chloroflexus aurantiacus.

Coenzyme A-Dependent Pathway from Glycerol in Lactobacillus reuteri

This pathway is encoded by the pdu (propanediol utilization) operon and involves the conversion of glycerol to 3-HP in a multi-step process.[1][7][8]

Pathway Description:

-

Glycerol Dehydration: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (PduCDE)[1][9].

-

Oxidation to 3-HP-CoA: 3-HPA is then oxidized to 3-hydroxypropionyl-CoA (3-HP-CoA) by a CoA-acylating propionaldehyde (B47417) dehydrogenase (PduP)[1][7].

-

Phosphate (B84403) Transfer: The CoA moiety of 3-HP-CoA is exchanged for a phosphate group by a phosphotransacylase (PduL), forming 3-hydroxypropionyl-phosphate[1][7].

-

ATP Generation and 3-HP Formation: Finally, the phosphate group is transferred to ADP to generate ATP, releasing this compound. This step is catalyzed by a propionate (B1217596) kinase (PduW)[1][7].

The this compound Bicycle in Chloroflexus aurantiacus

The 3-HP bicycle is a complex carbon fixation pathway where 3-HP is an intermediate. The cycle can be conceptually divided into two interconnected cycles. The first cycle involves the carboxylation of acetyl-CoA to produce succinyl-CoA, with 3-HP as a key intermediate. The second cycle regenerates acetyl-CoA.

Key Steps Involving 3-HP Formation:

-

Acetyl-CoA Carboxylation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase.

-

Malonyl-CoA Reduction: Malonyl-CoA is then reduced to this compound in a two-step reaction catalyzed by the bifunctional enzyme malonyl-CoA reductase[8][10]. This enzyme first reduces malonyl-CoA to malonate semialdehyde, which is then further reduced to 3-HP.

-

Conversion to Propionyl-CoA: 3-HP is subsequently converted to propionyl-CoA by propionyl-CoA synthase[11].

Quantitative Data on Natural this compound Production

Quantitative data on 3-HP production in wild-type microorganisms is often presented in the context of co-metabolism with other substrates. The following tables summarize available data for Lactobacillus reuteri.

| Strain | Substrate(s) & Concentration | 3-HP Titer (g/L) | Specific Production Rate (g/gCDW/h) | Molar Ratio (3-HP:1,3-PDO) | Reference |

| L. reuteri DSM 20016 | Glycerol (50 g/L) | 10.6 | 0.111 | ~1.18 | [8] |

| L. reuteri DSM 17938 | Glycerol | ~14 | ~2 | ~1.25 | [2][12] |

| L. reuteri ATCC 53608 | Glycerol | Not specified | Not specified | ~1.65 | [12] |

| L. reuteri RPRB3007 (CRE mutant) | Glycerol (50 g/L) | Not specified | 0.257 | Not specified | [9] |

| L. reuteri FXZ014 | Glucose and Glycerol | 8.74 | Not specified | ~0.88 | [13] |

Regulation of Natural this compound Biosynthesis

The production of 3-HP is tightly regulated to coordinate with the overall metabolic state of the cell.

Regulation of the pdu Operon in Lactobacillus reuteri

The expression of the pdu operon in Lactobacillus species is controlled by several factors:

-

Induction: The operon is induced by the presence of its substrates, glycerol or 1,2-propanediol[1][14]. A regulatory protein, PocR, homologous to the activator in Salmonella, is believed to be involved in this induction[14].

-

Catabolite Repression: The pdu operon is subject to catabolite repression by readily metabolizable sugars like glucose[5]. A catabolite responsive element (CRE) has been identified upstream of the pdu operon, suggesting that the Catabolite Control Protein A (CcpA) mediates this repression[5][9]. When preferred carbon sources are available, CcpA binds to the CRE site and represses the transcription of the pdu operon.

Regulation of the this compound Bicycle in Chloroflexus aurantiacus

The enzymes of the this compound bicycle are generally downregulated when C. aurantiacus is grown heterotrophically on organic carbon sources compared to autotrophic growth[1]. This suggests a transcriptional control mechanism that senses the availability of reduced carbon. However, the specific transcriptional regulators and signaling molecules involved in this process are not yet fully elucidated. The enzymes of the cycle are not sensitive to oxygen, which is a notable feature compared to other carbon fixation pathways[15].

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of 3-HP in microbial fermentation broth.

Workflow:

Materials:

-

HPLC system with a UV or Refractive Index (RI) detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or an ion-exchange column (e.g., Aminex HPX-87H)

-

Mobile phase: e.g., 5 mM H₂SO₄ or a buffered aqueous solution with an organic modifier like acetonitrile[9][16][17]

-

3-Hydroxypropionic acid standard

-

0.22 µm syringe filters

-

Microcentrifuge

Procedure:

-

Sample Preparation: a. Collect an aliquot of the fermentation broth. b. Centrifuge at >10,000 x g for 10 minutes to pellet the cells. c. Carefully collect the supernatant. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: a. Set the column temperature (e.g., 35-60°C, depending on the column). b. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min). c. Inject the prepared sample (e.g., 10-20 µL). d. Detect the eluting compounds using a UV detector (e.g., at 210 nm) or an RI detector. 3-HP typically has a characteristic retention time under specific conditions[16].

-